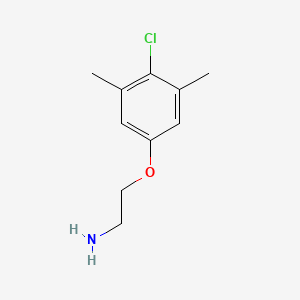![molecular formula C15H13ClOS B2476460 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one CAS No. 331461-95-1](/img/structure/B2476460.png)
1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one is an organic compound that features a chlorophenyl group and a methylphenylsulfanyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 3-methylthiophenol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
- 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol
Comparison: 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(3-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClOS/c1-11-3-2-4-14(9-11)18-10-15(17)12-5-7-13(16)8-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQLPDREYCSYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2476383.png)


![4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B2476388.png)

![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)
![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)

